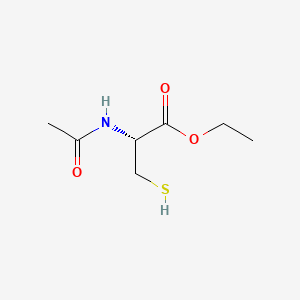

N-Acetyl-L-cysteine ethyl ester

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMRAGNKRYVTCX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208249 | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-09-6 | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8ACS9ZPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetyl-L-cysteine Ethyl Ester (NACET): An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-cysteine ethyl ester (NACET) is a novel lipophilic, cell-permeable derivative of N-acetylcysteine (NAC) with significantly enhanced pharmacokinetic properties.[1][2] NAC has been a widely used therapeutic agent for decades, primarily as a mucolytic and as an antidote for acetaminophen (B1664979) poisoning. Its therapeutic potential is attributed to its ability to replenish intracellular glutathione (B108866) (GSH), a critical antioxidant. However, the clinical efficacy of NAC is often limited by its low oral bioavailability.[2] NACET was developed to overcome this limitation by increasing the lipophilicity of NAC, thereby improving its absorption and cellular uptake.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of NACET, focusing on its pharmacokinetics, its role in GSH replenishment, and its antioxidant, anti-inflammatory, and neuroprotective effects.

Physicochemical Properties and Pharmacokinetics

The enhanced therapeutic potential of NACET stems from its unique physicochemical properties. The esterification of the carboxylic group of NAC to an ethyl ester significantly increases its lipophilicity.[1][2] This chemical modification allows NACET to readily cross biological membranes, including the intestinal wall and the blood-brain barrier, which is a significant advantage over the more hydrophilic NAC.[1][3]

Once absorbed, NACET exhibits unusual pharmacokinetic features. Despite rapid absorption after oral administration in rats, it reaches very low concentrations in the plasma.[2] This is because NACET is efficiently taken up by cells, where it is trapped and subsequently converted to NAC and cysteine.[2] This intracellular conversion ensures a sustained release of cysteine, the rate-limiting substrate for GSH synthesis.

| Parameter | N-Acetyl-L-cysteine (NAC) | This compound (NACET) | Reference |

| Oral Bioavailability | 3-6% | >60% | [1] |

| Cellular Uptake | Low | High | [1] |

| Blood-Brain Barrier Permeability | Low | High | [3] |

| Plasma Concentration after Oral Administration | High | Very Low | [2] |

| Intracellular Conversion | N/A | Rapidly converted to NAC and Cysteine | [2] |

Core Mechanism of Action: Replenishment of Intracellular Glutathione

The primary mechanism of action of NACET is its ability to efficiently deliver cysteine into cells for the synthesis of glutathione (GSH).[1][2] GSH is a tripeptide that plays a central role in cellular antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.

The process begins with the passive diffusion of the lipophilic NACET molecule across the cell membrane. Once inside the cell, intracellular esterases rapidly hydrolyze the ethyl ester group, converting NACET back into NAC.[2] NAC is then deacetylated to form L-cysteine. This sustained intracellular release of cysteine bypasses the limitations of extracellular cysteine uptake and provides a readily available pool for the synthesis of GSH by the sequential action of glutamate-cysteine ligase and glutathione synthetase.

| Study Type | Model | Treatment | Intracellular GSH Increase | Reference |

| In vitro | Human Umbilical Vein Endothelial Cells (HUVEC) | 1 mM NACET | ~4-fold increase compared to control | [4] |

| In vitro | Retinal Pigment Epithelial (ARPE-19) Cells | 1 mM NACET | Significant increase compared to NAC | [5] |

| In vivo | Rat Tissues (Liver, Kidney, Brain, etc.) | Oral NACET | Significant increase in most tissues | [2] |

Antioxidant Effects

By effectively increasing intracellular GSH levels, NACET enhances the cell's capacity to neutralize reactive oxygen species (ROS). GSH exerts its antioxidant effects through several mechanisms:

-

Direct ROS Scavenging: The sulfhydryl group of cysteine in the GSH molecule can directly donate a reducing equivalent to unstable ROS, such as hydroxyl radicals and superoxide (B77818) anions, thereby neutralizing them.

-

Enzymatic Detoxification: GSH serves as a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, while GSTs conjugate GSH to a wide range of electrophilic compounds, facilitating their detoxification and excretion.

-

Regeneration of Other Antioxidants: GSH can regenerate other important antioxidants, such as vitamins C and E, to their active forms.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of genes encoding for various antioxidant and detoxification enzymes, including those involved in GSH synthesis and utilization. Recent studies have shown that NACET can induce the Nrf2 pathway, further amplifying its antioxidant effects.[6]

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases. Oxidative stress and inflammation are intricately linked, with ROS acting as signaling molecules that can activate pro-inflammatory pathways. A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as ROS, can lead to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules, thus perpetuating the inflammatory response.

NAC has been shown to inhibit the activation of NF-κB, and it is hypothesized that NACET exerts a similar, if not more potent, effect due to its superior bioavailability.[6][7] By replenishing intracellular GSH and reducing oxidative stress, NACET can prevent the ROS-mediated activation of the IKK complex, which is responsible for phosphorylating IκB. This leads to the stabilization of the NF-κB/IκB complex in the cytoplasm, preventing the transcription of pro-inflammatory genes.

| Study | Cell Type | Treatment | Effect on Cytokines | Reference |

| Cui et al. (2010) | Alveolar Macrophages from IPF patients | 10 mM NAC | Significant reduction in spontaneous and LPS-stimulated TNF-α and TGF-β1 | [4] |

| Sato et al. (2006) | 3T3-L1 adipocytes | 20 mM NAC | Attenuated TNF-α-induced increase in IL-6 secretion | [6] |

| Zhang et al. (2018) | MC3T3-E1 cells | 1 mmol/l NAC | Abolished LPS-induced IL-6 expression | [8] |

Note: The quantitative data presented above is for NAC. Specific quantitative data for the effect of NACET on cytokine reduction is not yet widely available in the literature.

Neuroprotective Effects

The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. The ability of NACET to cross the blood-brain barrier and increase GSH levels in the brain makes it a promising agent for neuroprotection.[3] The neuroprotective effects of NACET are likely mediated through multiple mechanisms, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key regulators of cellular responses to a variety of extracellular stimuli, including oxidative stress. The sustained activation of p38 and JNK is often associated with apoptosis (programmed cell death), while the ERK pathway is generally pro-survival.

Oxidative stress can lead to the activation of the p38 and JNK pathways, culminating in neuronal apoptosis. By reducing the intracellular levels of ROS, NACET can mitigate the activation of these pro-apoptotic MAPK pathways. Furthermore, by supporting cellular health and redox balance, NACET may indirectly promote the activity of pro-survival pathways like ERK.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the mechanism of action of NACET.

Quantification of NACET and its Metabolites in Biological Samples

Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Plasma: To measure total NACET and its metabolites (NAC, cysteine), plasma samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to reduce any disulfide bonds. Proteins are then precipitated with an acid (e.g., perchloric acid), and the supernatant is collected.

-

Tissue: Tissue samples are homogenized in a suitable buffer containing a reducing agent and a protein precipitant. The homogenate is then centrifuged, and the supernatant is collected.

-

-

Derivatization: The free thiol groups of NACET, NAC, and cysteine are derivatized with a fluorescent labeling agent, such as monobromobimane (B13751) (mBrB) or N-(1-pyrenyl)maleimide (NPM), to enhance detection sensitivity.

-

HPLC Analysis: The derivatized samples are injected into a reverse-phase HPLC system. The compounds are separated based on their hydrophobicity.

-

Detection: The separated compounds are detected using a fluorescence detector.

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with known concentrations of the derivatized analytes.

Assessment of Intracellular Glutathione Levels

Method: HPLC or Spectrophotometric Assay

-

Cell Culture and Treatment: Cells are cultured to the desired confluency and treated with NACET, NAC, or a vehicle control for a specified period.

-

Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed to release the intracellular contents.

-

GSH Measurement:

-

HPLC Method: Similar to the protocol for NACET quantification, the free thiol group of GSH is derivatized with a fluorescent probe and analyzed by HPLC with fluorescence detection.

-

Spectrophotometric (Ellman's Reagent) Method: The cell lysate is mixed with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

-

-

Normalization: The intracellular GSH concentration is typically normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).

Cell Viability Assay under Oxidative Stress

Method: MTT or MTS Assay

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of NACET or a vehicle control for a specified duration.

-

Induction of Oxidative Stress: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH), is added to the wells to induce oxidative stress.

-

Incubation: The plate is incubated for a period sufficient to induce cell death in the control wells.

-

Addition of Tetrazolium Salt: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Solubilization and Absorbance Reading: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at the appropriate wavelength using a microplate reader.

-

Calculation of Cell Viability: The cell viability is expressed as a percentage of the absorbance of the untreated control wells.

NF-κB Activation Assay

Method: Luciferase Reporter Assay

-

Cell Transfection: Cells (e.g., HEK293T) are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Treatment: The transfected cells are pre-treated with NACET or a vehicle control, followed by stimulation with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS).

-

Cell Lysis: After the treatment period, the cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: The cell lysate is mixed with a luciferase substrate. The luciferase enzyme catalyzes a reaction that produces light (luminescence).

-

Luminescence Measurement: The luminescence is measured using a luminometer. The intensity of the light produced is proportional to the activity of the NF-κB pathway.

-

Normalization: The luciferase activity is often normalized to the activity of a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.[9][10][11][12][13]

Western Blot Analysis for MAPK Pathway Activation

-

Cell Culture and Treatment: Cells are treated with NACET and/or a stimulus known to activate the MAPK pathway (e.g., H₂O₂).

-

Protein Extraction: The cells are lysed in a buffer that preserves the phosphorylation state of proteins (containing phosphatase and protease inhibitors).

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated (active) forms of p38, JNK, and ERK. The membrane is also probed with antibodies for the total (phosphorylated and unphosphorylated) forms of these proteins to serve as loading controls.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The light produced is detected using a specialized imaging system.

-

Quantification: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of MAPK activation.[14][15][16][17][18]

Conclusion

This compound represents a significant advancement over its parent compound, NAC, due to its superior pharmacokinetic profile. Its enhanced lipophilicity facilitates efficient absorption and cellular uptake, leading to a more effective replenishment of intracellular glutathione. This core mechanism underlies its potent antioxidant, anti-inflammatory, and neuroprotective effects. By mitigating oxidative stress and modulating key signaling pathways such as NF-κB and MAPK, NACET holds considerable promise as a therapeutic agent for a wide range of diseases characterized by oxidative damage and inflammation. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in various human diseases.

References

- 1. N-acetyl-L-cysteine counteracts oxidative stress and prevents H2O2 induced germ cell apoptosis through down-regulation of caspase-9 and JNK/c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mattioli1885journals.com [mattioli1885journals.com]

- 5. Simultaneous determination of total homocysteine, cysteine, glutathione, and N-acetylcysteine in brain homogenates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylcysteine attenuates TNF-alpha induced changes in secretion of interleukin-6, plasminogen activator inhibitor-1 and adiponectin from 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyl cysteine inhibits lipopolysaccharide-mediated induction of interleukin-6 synthesis in MC3T3-E1 cells through the NF-kB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 10. bowdish.ca [bowdish.ca]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Superior Bioavailability of N-Acetylcysteine Ethyl Ester (NACET) Compared to N-Acetylcysteine (NAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent, but its clinical efficacy is often hampered by low oral bioavailability. N-acetylcysteine ethyl ester (NACET), a lipophilic derivative of NAC, has emerged as a promising alternative with significantly enhanced pharmacokinetic properties. This technical guide provides an in-depth comparison of the bioavailability of NACET and NAC, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. Evidence from preclinical studies strongly indicates that NACET's increased lipophilicity facilitates superior cellular uptake and a greater capacity to augment intracellular glutathione (B108866) levels, positioning it as a more potent and efficient successor to NAC for therapeutic applications.

Comparative Pharmacokinetics: NACET vs. NAC

The fundamental advantage of NACET over NAC lies in its improved bioavailability, which has been demonstrated in preclinical models. The esterification of the carboxylic group in NAC to form NACET increases its lipophilicity, allowing for more efficient absorption and penetration of cellular membranes.[1][2]

Quantitative Pharmacokinetic Data (Rat Model)

A key study by Giustarini et al. (2012) provides a direct comparison of the pharmacokinetic profiles of NAC and NACET in rats following oral and intravenous administration. The data clearly illustrates the superior absorption and cellular delivery of NACET.

| Parameter | NAC (Oral, 60 mg/kg) | NACET (Oral, equivalent dose) | NAC (IV, 6 mg/kg) | NACET (IV, equivalent dose) |

| Cmax (Plasma) | 96 ± 15 µM | 69 ± 10 µM | 1250 ± 220 µM | 75 ± 12 µM |

| Tmax (Plasma) | 120 min | 10 min | - | - |

| Bioavailability | < 4.8 ± 1.2% | 58.5 ± 8.8% | - | - |

Table 1: Comparative pharmacokinetic parameters of NAC and NACET in rats. Data sourced from Giustarini et al. (2012).[3]

Notably, while the peak plasma concentration (Cmax) of NACET after oral administration is lower than that of NAC, its time to reach peak concentration (Tmax) is significantly shorter, and its overall bioavailability is dramatically higher.[3] This is attributed to NACET's rapid absorption and subsequent swift entry into cells, where it is converted to NAC.[2][3]

Pharmacokinetic Data for NAC in Humans

While direct comparative human pharmacokinetic data for NACET is not yet widely available from published clinical trials, extensive data exists for NAC. A clinical trial with the identifier NCT06252519 is currently underway to compare the pharmacokinetic profiles of different NAC formulations, including NACET.[4] The following table summarizes typical pharmacokinetic parameters for orally administered NAC in healthy human volunteers.

| Parameter | Value | Reference |

| Cmax | 1950.9 ± 1026.1 ng/mL (single 600 mg dose) | Zhao et al. (2020)[5] |

| Tmax | ~1.0 - 1.25 h | Zhao et al. (2020)[5] |

| Oral Bioavailability | 6 - 10% | Borgström et al. (1986)[6] |

Table 2: Typical pharmacokinetic parameters of oral NAC in healthy human adults.

Experimental Protocols

The following sections detail the methodologies employed in key studies to assess the bioavailability and physiological effects of NAC and NACET.

Animal Pharmacokinetic Study Protocol (Rat Model)

This protocol is based on the methodology described by Giustarini et al. (2012).[1]

2.1.1. Animal Handling and Dosing:

-

Subjects: Male Sprague-Dawley rats.

-

Housing: Housed under standard laboratory conditions with free access to food and water.

-

Catheter Implantation: A catheter is implanted in the jugular vein for serial blood sampling two days prior to the experiment to allow for recovery.

-

Oral Administration: Rats receive either 60 mg/kg NAC or an equivalent molar dosage of NACET dissolved in saline via oral gavage.

-

Intravenous Administration: Rats receive either 6 mg/kg NAC or an equivalent molar dosage of NACET via the implanted jugular catheter.

2.1.2. Blood Sampling and Processing:

-

Blood samples (approximately 200 µL) are collected at predetermined time points through the jugular vein catheter.

-

Samples are collected in tubes containing K3EDTA as an anticoagulant.

-

Plasma is immediately separated by centrifugation at 10,000 x g for 20 seconds.

2.1.3. Analytical Method: High-Performance Liquid Chromatography (HPLC):

-

Derivatization: Plasma samples are derivatized with monobromobimane (B13751) (mBrB) to allow for fluorescent detection of thiols.

-

Chromatographic System: A reversed-phase C18 column is used for separation.

-

Mobile Phase: A gradient of methanol (B129727) and water, both containing acetic acid and perchloric acid.

-

Detection: Fluorescence detection is used to quantify the derivatized NAC and NACET.

General Protocol for Quantification of NAC and NACET in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of NAC and NACET.

2.2.1. Sample Preparation:

-

Reduction: To measure total NAC, plasma samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to break disulfide bonds and convert oxidized forms of NAC back to their reduced state.[7]

-

Protein Precipitation: Proteins are precipitated using an organic solvent like methanol or acetonitrile, or an acid such as trichloroacetic acid.[8][9]

-

Extraction: The supernatant containing the analyte of interest is collected for analysis.

2.2.2. LC-MS/MS Analysis:

-

Chromatography: Separation is achieved using a C18 or other suitable reversed-phase column with a mobile phase gradient.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for NAC and an isotope-labeled internal standard are monitored.[8]

Signaling Pathways and Experimental Workflows

Cellular Uptake and Glutathione Synthesis Pathway

The primary mechanism by which both NAC and NACET exert their antioxidant effects is by increasing the intracellular levels of glutathione (GSH). NACET's enhanced lipophilicity gives it a significant advantage in this process.

Experimental Workflow for Comparative Pharmacokinetic Analysis

The following diagram outlines a typical experimental workflow for comparing the pharmacokinetics of orally administered NAC and NACET in a preclinical model.

Conclusion and Future Directions

While the evidence from animal models is compelling, there is a clear need for well-controlled clinical trials in humans to definitively establish the pharmacokinetic profile and therapeutic efficacy of NACET in various clinical settings. The ongoing clinical trial NCT06252519 is a crucial step in this direction.[4] Future research should also focus on exploring the full therapeutic potential of NACET in conditions associated with oxidative stress and glutathione depletion, where NAC has shown limited efficacy due to its poor bioavailability. The development of NACET represents a significant advancement in thiol-based antioxidant therapy and holds considerable promise for improving clinical outcomes.

References

- 1. buynacet.com [buynacet.com]

- 2. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-cysteine Ethyl Ester (NACET): A Technical Guide to a Superior Glutathione Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH), the most abundant endogenous antioxidant, is critical for cellular protection against oxidative stress and xenobiotic damage. Its depletion is implicated in the pathogenesis of numerous diseases. N-acetyl-L-cysteine (NAC) has long been used as a GSH precursor; however, its clinical efficacy is hampered by low oral bioavailability. N-Acetyl-L-cysteine ethyl ester (NACET), a lipophilic derivative of NAC, represents a significant advancement in glutathione replenishment strategies. By transiently masking the free carboxyl group of NAC, NACET exhibits markedly improved membrane permeability and cellular uptake. Once intracellular, it is rapidly hydrolyzed to NAC and subsequently cysteine, the rate-limiting substrate for GSH synthesis. This guide provides a comprehensive technical overview of NACET as a glutathione precursor, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical and experimental frameworks.

Introduction: The Rationale for a Superior Cysteine Prodrug

Glutathione is a tripeptide (γ-glutamyl-cysteinyl-glycine) that plays a central role in cellular redox homeostasis.[1] Its functions include neutralizing reactive oxygen species (ROS), detoxifying electrophilic compounds, and maintaining the thiol status of proteins.[2] A decline in intracellular GSH levels is a common feature of aging and a hallmark of various pathologies, including neurodegenerative diseases, liver conditions, and cardiovascular disorders.[3]

The therapeutic use of exogenous glutathione is limited by its poor stability and rapid breakdown in the gastrointestinal tract. Consequently, the administration of cysteine precursors is a more effective strategy to boost intracellular GSH levels.[4] N-acetyl-L-cysteine (NAC) has been the standard-of-care cysteine prodrug for decades, most notably as an antidote for acetaminophen (B1664979) poisoning.[5] However, NAC's therapeutic potential is constrained by its hydrophilic nature, which results in poor cell permeability and low oral bioavailability, estimated to be between 4% and 10%.[6][7]

This compound (NACET) was developed to overcome these limitations. The esterification of NAC's carboxyl group increases its lipophilicity, facilitating passive diffusion across cell membranes.[8] This leads to significantly higher intracellular concentrations of the cysteine precursor compared to equimolar doses of NAC.[9]

Mechanism of Action and Pharmacokinetics

NACET's efficacy as a glutathione precursor stems from its unique pharmacokinetic properties.[8] Due to its increased lipophilicity, NACET is rapidly absorbed after oral administration and readily crosses cell membranes.[10] Once inside the cell, it is rapidly hydrolyzed by cellular esterases to release NAC and ethanol.[11] The liberated NAC is then deacetylated to L-cysteine, which becomes available for the synthesis of glutathione via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[12]

This intracellular trapping mechanism results in very low plasma concentrations of NACET itself, but a significant and sustained increase in intracellular cysteine and, consequently, glutathione levels in various tissues, including the brain.[8][10] This is a key advantage over NAC, which largely remains in the extracellular space.[13]

Data Presentation: Comparative Pharmacokinetics and Efficacy

The following tables summarize the quantitative data from various studies comparing the pharmacokinetic parameters and glutathione-boosting efficacy of NACET and NAC.

Table 1: Comparative Pharmacokinetic Parameters of NACET and NAC

| Parameter | This compound (NACET) | N-Acetyl-L-cysteine (NAC) | Animal Model | Reference |

| Oral Bioavailability | ~60-80% | 4-10% | General Estimate | [6] |

| 58.5 ± 8.8% | < 4.8 ± 1.2% | Rat | [10] | |

| Peak Plasma Concentration (Cmax) after oral dose | Low | High | Rat | [10] |

| Time to Peak Plasma Concentration (Tmax) after oral dose | 10 min | 120 min | Rat | [10] |

| Elimination Half-life (t1/2) after IV dose | 0.36 ± 0.06 h | 4.35 ± 0.57 h | Rat | [10] |

| Elimination Half-life (t1/2) after oral dose | Not reported directly | 1.34 ± 0.24 h | Cat | [4] |

Table 2: Comparative Efficacy in Increasing Glutathione (GSH) Levels

| Study Type | Model | Treatment | Outcome | Reference |

| In vitro | ARPE-19 RPE cells | 1 mM NACET for 16h | Strong, significant increase in intracellular GSH (from 139 ± 9 to 319 ± 66 nmol/mg of proteins) | [9] |

| In vitro | ARPE-19 RPE cells | 1 mM NAC for 16h | No significant increase in intracellular GSH | [9] |

| In vivo | Rat | 50 mg/kg oral NACET | Significant increase in GSH levels in the eyes, peaking at 4h | [9] |

| In vivo | Rat | 50 mg/kg oral NAC | No significant effect on GSH concentration in the eyes | [9] |

| In vivo | Rat | Oral NACET | Significantly increased GSH content in most tissues, including the brain | [8] |

| In vivo | Rat | Oral NAC | No significant increase in tissue GSH levels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NACET as a glutathione precursor.

Quantification of Intracellular Glutathione using the DTNB-GSSG Reductase Recycling Assay

This is a widely used colorimetric method for the measurement of total glutathione (GSH + GSSG).

Principle: The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. To quantify total glutathione, the oxidized form (GSSG) in the sample is first reduced to GSH by glutathione reductase in the presence of NADPH. The continuous recycling of GSSG back to GSH results in a signal amplification proportional to the total glutathione concentration.[14]

Materials:

-

Assay Buffer: 0.1 M sodium phosphate (B84403) with 5 mM EDTA, pH 7.4.[15]

-

DTNB Stock Solution (10 mM) in assay buffer.[15]

-

NADPH Stock Solution (5 mg/mL) in assay buffer.[15]

-

Glutathione Reductase (GR) solution (e.g., 50 U/mL) in assay buffer.[15]

-

5% 5-sulfosalicylic acid (SSA) for deproteinization.[16]

-

GSH and GSSG standards.

Procedure:

-

Sample Preparation (Cultured Cells):

-

Sample Preparation (Tissue):

-

Assay Protocol (96-well plate format):

-

Prepare a standard curve of GSH (or GSSG) in 5% SSA, diluted with assay buffer to a final SSA concentration of <=1%.[16]

-

Add 20-50 µL of standards and samples to separate wells.

-

Prepare a reaction mixture containing assay buffer, DTNB, and glutathione reductase.[15]

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding the NADPH solution.[15]

-

Immediately monitor the increase in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

-

The rate of TNB formation (change in absorbance per minute) is proportional to the total glutathione concentration.

-

Calculate the glutathione concentration in the samples from the standard curve.

-

Quantification of NACET in Plasma by HPLC

While specific protocols for NACET are not as widespread as for NAC, the principles of reverse-phase HPLC with derivatization for thiol detection are applicable.

Principle: This method involves the separation of NACET from other plasma components using reverse-phase high-performance liquid chromatography (HPLC). Due to the lack of a strong chromophore, NACET's thiol group is typically derivatized with a fluorescent agent, such as N-(1-pyrenyl)maleimide (NPM), to enable sensitive detection.[19]

Materials:

-

HPLC system with a fluorescence detector.

-

C18 reverse-phase column.

-

Mobile phase: A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Derivatizing agent: N-(1-pyrenyl)maleimide (NPM).

-

Reducing agent: Dithiothreitol (DTT) to reduce any oxidized forms.

-

Protein precipitation agent: e.g., methanol (B129727) or perchloric acid.

-

NACET standard.

Procedure:

-

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Add DTT solution to reduce any disulfide bonds.

-

Precipitate plasma proteins using a suitable agent (e.g., ice-cold methanol).

-

Centrifuge to pellet the proteins and collect the supernatant.

-

Adjust the pH of the supernatant to be optimal for the derivatization reaction.

-

Add the NPM solution and incubate to allow for the derivatization of the thiol group of NACET.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the components using a C18 column and a suitable mobile phase gradient.

-

Detect the fluorescent NACET-NPM adduct using a fluorescence detector (e.g., λex = 330 nm, λem = 376 nm for NPM).[19]

-

-

Quantification:

-

Generate a standard curve by derivatizing and analyzing known concentrations of NACET.

-

Determine the concentration of NACET in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to NACET's mechanism of action and experimental assessment.

Caption: Mechanism of NACET uptake and conversion to glutathione.

Caption: Key signaling pathways in glutathione synthesis and regulation.

Caption: General experimental workflow for assessing NACET in vivo.

Conclusion

This compound represents a promising second-generation cysteine prodrug with significantly enhanced pharmacokinetic properties compared to its predecessor, NAC. Its superior lipophilicity and intracellular trapping mechanism lead to more efficient delivery of cysteine for glutathione synthesis in a wide range of tissues. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals exploring the therapeutic potential of NACET in conditions associated with oxidative stress and glutathione deficiency. Further clinical investigation is warranted to fully elucidate the translational benefits of this advanced glutathione precursor.

References

- 1. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]

- 2. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of N-acetylcysteine after oral and intravenous administration to healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What’s Better Than NAC? | NACET.com [nacet.com]

- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxidative Stress: What Is It? Can It Be Measured? Where Is It Located? Can It Be Good or Bad? Can It Be Prevented? Can It Be Cured? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arborassays.com [arborassays.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetic Profile of N-Acetyl-L-cysteine Ethyl Ester (NACET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-cysteine (NAC) is a well-established antioxidant and mucolytic agent with a long history of clinical use. However, its therapeutic potential is often limited by its low oral bioavailability, estimated to be between 4% and 10%.[1][2] This has prompted the development of more lipophilic derivatives to improve its pharmacokinetic properties. N-Acetyl-L-cysteine ethyl ester (NACET) is a promising lipophilic prodrug of NAC designed to overcome these limitations. By esterifying the carboxyl group of NAC, NACET exhibits enhanced cell permeability and a distinct pharmacokinetic profile.[3][4][5] This technical guide provides an in-depth overview of the in vivo pharmacokinetics of NACET, compiling quantitative data, detailed experimental protocols, and visual representations of its metabolic fate and experimental evaluation.

Core Pharmacokinetic Parameters: A Comparative Analysis

A key feature of NACET is its significantly improved oral bioavailability compared to NAC. While NACET is rapidly absorbed after oral administration, it is characterized by very low plasma concentrations.[3][5] This is attributed to its rapid uptake by cells, where it is intracellularly converted to NAC and cysteine.[3][5] The following tables summarize the key pharmacokinetic parameters of NACET in comparison to NAC, based on in vivo studies in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters Following Oral Administration in Rats

| Parameter | This compound (NACET) | N-acetylcysteine (NAC) | Reference |

| Dose | Equivalent to 60 mg/kg NAC | 60 mg/kg | [3] |

| Cmax (µM) | 96 ± 15 | 69 ± 10 | [3] |

| Tmax (min) | 10 | 120 | [3] |

| AUC (µM*h) | 15.4 ± 2.1 | 2.9 ± 0.7 | [3] |

| Oral Bioavailability (%) | 58.5 ± 8.8 | 4.8 ± 1.2 | [3] |

Table 2: Pharmacokinetic Parameters Following Intravenous Administration in Rats

| Parameter | This compound (NACET) | N-acetylcysteine (NAC) | Reference |

| Dose | Equivalent to 6 mg/kg NAC | 6 mg/kg | [3] |

| Cmax (µM) | 75 ± 12 | 1250 ± 220 | [3] |

| t1/2 (h) | 0.36 ± 0.06 | 4.35 ± 0.57 | [3] |

Metabolic Pathway and Cellular Uptake

The enhanced efficacy of NACET lies in its unique mechanism of cellular uptake and subsequent metabolism. Due to its increased lipophilicity, NACET readily crosses cell membranes. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to form NAC and ethanol. The resulting NAC is then deacetylated to yield L-cysteine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[3][5] This intracellular trapping mechanism leads to a sustained release of cysteine, thereby effectively replenishing GSH levels in various tissues, including the brain.[3][6]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the in vivo pharmacokinetic studies of NACET.

Animal Model and Housing

-

Species: Male Sprague-Dawley rats (250-300 g).[3]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22-24°C, and relative humidity of 40-50%.[3]

-

Diet: Standard laboratory chow and water are provided ad libitum.[3]

-

Acclimatization: Animals are allowed to acclimatize for at least one week before the commencement of experiments.[3]

-

Ethics: All animal procedures are conducted in accordance with the relevant institutional and national guidelines for the care and use of laboratory animals.[3]

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of NACET in rats.

Drug Administration

-

Oral Administration: NACET or NAC is dissolved in saline and administered via oral gavage at a volume of 1-2 mL. Doses are typically calculated based on the molar equivalent of NAC.[3]

-

Intravenous Administration: For intravenous studies, a catheter is implanted in the jugular vein of the rats under anesthesia. The drug solution is then administered as a bolus injection through the catheter.[3]

Blood Sampling

-

Blood samples (approximately 200 µL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, and 480 minutes) into tubes containing an anticoagulant such as EDTA.[3]

-

Plasma is immediately separated by centrifugation (e.g., 10,000 x g for 1 minute) and stored at -80°C until analysis.[3]

Bioanalytical Method: HPLC Analysis of NACET and Metabolites

-

Principle: Due to the presence of a free thiol group, NACET and its metabolites (NAC and cysteine) require derivatization prior to HPLC analysis to enhance their detection and separation. Monobromobimane (mBrB) is a common derivatizing agent that reacts with thiols to form fluorescent adducts.

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a reducing agent (e.g., dithiothreitol) to reduce any disulfide bonds.

-

Add a protein precipitating agent (e.g., perchloric acid) and centrifuge to remove proteins.

-

Transfer the supernatant to a new tube.

-

Adjust the pH of the supernatant to alkaline conditions (pH ~8-9) with a suitable buffer.

-

Add the derivatizing agent (mBrB) and incubate in the dark to allow the reaction to complete.

-

Stop the reaction by acidification (e.g., with acetic acid).

-

The sample is then ready for HPLC injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the mBrB adducts.

-

Quantification: A calibration curve is generated using standards of NACET, NAC, and cysteine of known concentrations.

-

Tissue Glutathione (GSH) Measurement

-

Principle: The most common method for measuring GSH is the enzymatic recycling assay. In this assay, GSH is oxidized by 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form GSSG and the yellow product 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration.

-

Tissue Preparation:

-

Euthanize the animal and rapidly excise the tissues of interest (e.g., brain, liver, eyes).

-

Immediately snap-freeze the tissues in liquid nitrogen to prevent GSH degradation.

-

Homogenize the frozen tissue in a cold buffer (e.g., phosphate (B84403) buffer with EDTA).

-

Deproteinize the homogenate using an acid such as metaphosphoric acid or perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

The resulting supernatant is used for the GSH assay.

-

-

Assay Procedure:

-

Add the tissue supernatant to a microplate well.

-

Add a reaction mixture containing DTNB and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm over time using a microplate reader.

-

Quantify the GSH concentration by comparing the rate of absorbance change to a standard curve of known GSH concentrations.

-

Conclusion

This compound (NACET) demonstrates a significantly different and advantageous pharmacokinetic profile compared to its parent compound, NAC. Its high lipophilicity facilitates rapid absorption and efficient cellular uptake, leading to a much greater oral bioavailability. The intracellular conversion of NACET to NAC and subsequently to cysteine provides a sustained source for glutathione synthesis, effectively boosting antioxidant defenses in various tissues. The experimental protocols outlined in this guide provide a framework for the in vivo evaluation of NACET and similar prodrugs. Further research into the pharmacokinetics and pharmacodynamics of NACET is warranted to fully elucidate its therapeutic potential in a range of clinical applications.

References

- 1. s10901.pcdn.co [s10901.pcdn.co]

- 2. raw.githubusercontent.com [raw.githubusercontent.com]

- 3. buynacet.com [buynacet.com]

- 4. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-cysteine Ethyl Ester (NACET): A Technical Guide to its Superior Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-cysteine ethyl ester (NACET) is a lipophilic, cell-permeable derivative of N-acetylcysteine (NAC) that exhibits significantly enhanced antioxidant properties.[1][2][3] This technical guide provides an in-depth analysis of the antioxidant characteristics of NACET, including its superior bioavailability, mechanism of action, and efficacy in combating oxidative stress. The document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for its evaluation, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Rationale for NACET

N-acetylcysteine (NAC) has long been recognized for its antioxidant capabilities, primarily by acting as a precursor to the master antioxidant, glutathione (B108866) (GSH).[1][4] However, the therapeutic application of NAC is often limited by its low oral bioavailability, estimated to be between 3-6%, and poor cell permeability.[1][5] To overcome these limitations, NACET was developed through the esterification of NAC's carboxyl group, a modification that drastically increases its lipophilicity.[5][6] This structural change allows NACET to be more readily absorbed and to efficiently cross cell membranes, including the blood-brain barrier.[1][2] Once inside the cell, NACET is rapidly converted to NAC and cysteine, thereby providing a more efficient supply of the crucial precursor for GSH synthesis.[7][8] Consequently, NACET has demonstrated a much higher oral bioavailability (over 60%) compared to NAC and is more effective at increasing intracellular GSH concentrations in various tissues.[1]

Mechanism of Antioxidant Action

NACET exerts its antioxidant effects through a dual mechanism:

-

Direct Scavenging of Reactive Oxygen Species (ROS): NACET can directly neutralize free radicals. Studies have shown that NACET reacts more rapidly with oxidizing agents like hydrogen peroxide (H₂O₂) and tert-Butyl hydroperoxide (t-BOOH) compared to NAC.[2]

-

Replenishment of Intracellular Glutathione (GSH): The primary and most significant antioxidant action of NACET stems from its ability to efficiently augment the intracellular pool of GSH.[2][6] By readily entering cells and delivering cysteine, the rate-limiting substrate for GSH synthesis, NACET bolsters the cell's natural antioxidant defense system.[2][8]

A key signaling pathway implicated in the antioxidant response to NACET is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .[9] NACET has been shown to stimulate the expression and activity of Nrf2, a master regulator of the oxidative stress response.[9] This activation leads to the transcription of a suite of antioxidant and cytoprotective genes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies, highlighting the superior antioxidant efficacy of NACET compared to NAC.

| Parameter | NACET | NAC | Fold Difference | Reference |

| Oral Bioavailability | >60% | 3-6% | >10x | [1] |

| Half-life (t½) with H₂O₂ | 1.16 ± 0.18 min | 8.81 ± 0.45 min | ~7.6x shorter | [2] |

| Half-life (t½) with t-BOOH | 12.2 ± 0.8 min | 88.3 ± 4.51 min | ~7.2x shorter | [2] |

Table 1: Comparative Pharmacokinetics and Reactivity of NACET and NAC. This table illustrates the significantly higher oral bioavailability of NACET and its more rapid direct reaction with reactive oxygen species compared to NAC.

| Cell Type | Treatment | Intracellular GSH (nmol/mg protein) | Fold Increase vs. Control | Reference |

| ARPE-19 | Control | ~140 | - | [2] |

| ARPE-19 | 1 mM NACET | 319 ± 66 | ~2.3x | [2] |

| ARPE-19 | 1 mM NAC | No significant increase | - | [2] |

Table 2: Effect of NACET and NAC on Intracellular Glutathione (GSH) Levels in ARPE-19 Cells. This table demonstrates the potent ability of NACET to increase intracellular GSH concentrations, a key indicator of enhanced antioxidant capacity, in contrast to NAC which showed no significant effect at the same concentration.

| Tissue | Treatment | GSH Concentration | Significance (p-value) | Reference |

| Rat Eyes | 50 mg/kg NACET (oral) | Significantly increased (peak at 4h) | <0.01 | [2][10] |

| Rat Eyes | 50 mg/kg NAC (oral) | No significant effect | ns | [2][10] |

Table 3: In Vivo Efficacy of Oral NACET in Increasing Tissue Glutathione (GSH) Levels. This table highlights the in vivo superiority of NACET in elevating GSH levels in a target tissue after oral administration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of NACET.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the protective effect of NACET against oxidative stress-induced cell death.

-

Cell Seeding: Seed cells (e.g., ARPE-19) in a 96-well plate at a density of 35,000 cells/well and incubate for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1]

-

Treatment: Treat the cells with varying concentrations of NACET or NAC for a predetermined period (e.g., 24 hours).[2]

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as H₂O₂ (e.g., 2 mM) or t-BOOH (e.g., 0.5-1 mM), for a specified duration (e.g., 30 minutes).[2]

-

MTT Incubation: Add 10 µL of a 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-3 hours at 37°C.[1][7]

-

Solubilization: Add 150 µL of MTT solvent (e.g., SDS/HCl mixture) to each well to dissolve the formazan (B1609692) crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[1]

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

This assay quantifies the intracellular levels of ROS.

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with NACET or NAC, followed by the addition of an oxidative stressor as described in the cell viability protocol.

-

DCFH-DA Staining: Remove the treatment medium and wash the cells. Add 500 µL of a 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) working solution to each well and incubate at 37°C for 30 minutes in the dark.[2]

-

Washing: Remove the DCFH-DA solution and wash the cells with DMEM and then twice with 1x phosphate-buffered saline (PBS).[2]

-

Fluorescence Measurement: Add 500 µL of 1x PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[2]

Quantification of Intracellular Glutathione (HPLC Method)

This protocol provides a precise measurement of intracellular GSH levels.

-

Sample Preparation: After cell treatment, harvest the cells and lyse them. Precipitate the proteins using an acid such as metaphosphoric acid. Collect the supernatant for analysis.[5]

-

Derivatization: To the supernatant, add a reducing agent like TCEP to reduce any disulfide bonds. Then, add a derivatizing agent such as monobromobimane (B13751) (mBrB) and incubate at 60°C for 60 minutes in the dark. Stop the reaction by adding hydrochloric acid.[5][11]

-

HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column.[5][12]

-

Separation and Detection: Use a gradient of a suitable buffer (e.g., citric buffer, pH 3.0) and an organic solvent (e.g., methanol) to separate the derivatized thiols.[5] Detect the fluorescent derivatives using a fluorescence detector.

-

Quantification: Calculate the GSH concentration by comparing the peak area to a standard curve generated with known concentrations of GSH.[12]

Western Blot Analysis for Nrf2/Keap1 Pathway

This method is used to assess the activation of the Nrf2 pathway.

-

Protein Extraction: Following cell treatment, perform nuclear and cytoplasmic fractionation to isolate proteins from these cellular compartments.[9]

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against Nrf2 and Keap1 overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[9]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction). Calculate the fold change in protein expression relative to the control.[9]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.

Caption: Mechanism of NACET's antioxidant action.

Caption: Workflow for intracellular GSH measurement.

Conclusion

This compound represents a significant advancement over its parent compound, NAC, as a potent antioxidant agent. Its superior pharmacokinetic profile, characterized by high oral bioavailability and efficient cell permeability, allows for more effective delivery of cysteine for intracellular glutathione synthesis.[1][2] The dual mechanism of direct ROS scavenging and robust GSH replenishment, coupled with the activation of the Nrf2 antioxidant pathway, positions NACET as a promising therapeutic candidate for conditions associated with oxidative stress.[2][9] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the full potential of this enhanced antioxidant molecule.

References

- 1. protocols.io [protocols.io]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Improving the dichloro-dihydro-fluorescein (DCFH) assay for the assessment of intracellular reactive oxygen species formation by nanomaterials [repository.tno.nl]

- 9. benchchem.com [benchchem.com]

- 10. Effects of N-acetylcysteine and glutathione ethyl ester drops on streptozotocin-induced diabetic cataract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of S-glutathionylated proteins by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Superior Efficacy of N-Acetylcysteine Ethyl Ester (NACET) in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related macular degeneration.[1][2] N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), has long been investigated for its potential to combat oxidative stress. However, its clinical efficacy has been hampered by low oral bioavailability.[3][4] This has led to the development of N-acetylcysteine ethyl ester (NACET), a lipophilic derivative of NAC, which demonstrates significantly enhanced pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth analysis of NACET's role in mitigating oxidative stress, presenting key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Core Mechanism of Action: Enhanced Bioavailability and Intracellular Glutathione Augmentation

The primary mechanism by which NACET exerts its potent antioxidant effects is through its superior ability to increase intracellular levels of glutathione (GSH), the body's master antioxidant.[3][5] Unlike NAC, which is a hydrophilic compound with limited cell permeability, NACET's ethyl esterification renders it more lipophilic.[6][7] This chemical modification allows NACET to readily cross cell membranes, including the blood-brain barrier.[6][8] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to release NAC and cysteine, the rate-limiting substrate for GSH synthesis.[4][5] This efficient intracellular delivery system leads to a more robust and sustained increase in GSH levels compared to NAC.[1][9]

The enhanced bioavailability of NACET is a key factor in its superior antioxidant activity. Studies have shown that NACET has an oral bioavailability exceeding 60%, a stark contrast to the estimated 3-6% bioavailability of NAC.[3][8] This significant difference means that a smaller dose of NACET can achieve a greater therapeutic effect than a much larger dose of NAC.[7]

Beyond its role as a GSH precursor, NACET has also been shown to directly react with and scavenge reactive oxygen species (ROS) more rapidly than NAC.[1][6] Furthermore, emerging evidence suggests that NACET may also increase circulating hydrogen sulfide (B99878) (H₂S), another molecule with cytoprotective and antioxidant properties.[4][9]

Quantitative Data Summary: NACET vs. NAC

The following tables summarize the key quantitative data from preclinical studies, highlighting the superior efficacy of NACET in comparison to NAC in various models of oxidative stress.

| Parameter | NACET | NAC | Fold Difference | Study Context | Source |

| Oral Bioavailability | >60% | ~3-6% | ~10-20x | General comparison | [3][8] |

| Half-life of Thiol Reaction with H₂O₂ | 1.16 ± 0.18 min | 8.81 ± 0.45 min | ~7.6x faster | In vitro reactivity | [6] |

| Half-life of Thiol Reaction with t-BOOH | 12.2 ± 0.8 min | 88.3 ± 4.51 min | ~7.2x faster | In vitro reactivity | [6] |

| Protective Concentration against H₂O₂ | 0.4 mM | 2 mM | 5x more potent | ARPE-19 cells | [6] |

Table 1: Comparison of Physicochemical and In Vitro Antioxidant Properties

| Tissue | NACET Treatment | NAC Treatment | Outcome | Study Context | Source |

| Rat Brain | Significant increase in GSH | No significant increase | NACET crosses the blood-brain barrier | Oral administration in rats | [4][9] |

| Rat Eyes | Significant increase in GSH (peak at 4h) | No significant effect | Potential for treating retinal diseases | Oral administration (50 mg/kg) in rats | [6] |

| Various Rat Tissues | Significant increase in GSH | No significant increase | Systemic antioxidant enhancement | Oral administration in rats | [9] |

Table 2: In Vivo Effects on Glutathione (GSH) Levels

| Oxidative Stress Marker | NACET Effect | NAC Effect | Study Context | Source |

| Intracellular GSH in ARPE-19 cells | Strong increase | Moderate increase | H₂O₂ or t-BOOH induced stress | [6] |

| Intracellular GSSG in ARPE-19 cells | More pronounced increase | Increase | H₂O₂ or t-BOOH induced stress | [6] |

| Lipid Peroxidation (MDA) in liver | Decreased PQ-induced increase | - | Paraquat-induced oxidative stress in mice | [10] |

| GSH Depletion in liver and brain | Counteracted PQ-induced depletion | - | Paraquat-induced oxidative stress in mice | [10] |

| Oxidative DNA Damage (8-OH-dG) in liver | Ameliorated PQ-induced damage | - | Paraquat-induced oxidative stress in mice | [10] |

Table 3: Efficacy in Cellular and Animal Models of Oxidative Stress

Experimental Protocols

This section details the methodologies employed in key studies to evaluate and compare the efficacy of NACET and NAC in mitigating oxidative stress.

In Vitro Protection of Retinal Pigment Epithelial (RPE) Cells

-

Cell Line: ARPE-19 cells, a human retinal pigment epithelial cell line.

-

Oxidative Stress Induction: Cells were treated with either hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BOOH) to induce oxidative stress.

-

Treatment Protocol: Confluent ARPE-19 cells were pre-treated with increasing concentrations of NAC or NACET (ranging from 0.1 mM to 5 mM) for 24 hours before the addition of the oxidative stressor. In some experiments, the antioxidants were added 30 minutes prior to the stressor.

-

Viability Assay: Cell viability was measured to assess the protective effects of NAC and NACET.

-

GSH/GSSG Measurement: Intracellular levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) were quantified to determine the impact on the cellular antioxidant pool.

-

Reactivity Assay: The half-life of the thiol group of NAC and NACET was measured by their reaction with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) in the presence of H₂O₂ or t-BOOH to compare their direct ROS scavenging activity.[6]

In Vivo Assessment of GSH Levels in Rat Tissues

-

Animal Model: Adult rats.

-

Treatment Protocol: Rats were orally administered a single dose of 50 mg/kg of either NAC or NACET.

-

Tissue Collection: At various time points following administration (e.g., peak at 4 hours for eye tissue), animals were euthanized, and tissues of interest (e.g., eyes, brain) were collected.

-

GSH Quantification: The concentration of GSH in the tissue homogenates was measured to assess the in vivo bioavailability and efficacy of the compounds in boosting antioxidant defenses.[6]

Paraquat-Induced Oxidative Stress in Mice

-

Animal Model: Male Balb/C mice.

-

Treatment Groups:

-

Control (saline)

-

NACET (in diet)

-

Paraquat (PQ) (intraperitoneal injection)

-

Combination (PQ + NACET)

-

-

Treatment Duration: 3 weeks.

-

Oxidative Stress Markers Analyzed:

-

Lipid Peroxidation: Malondialdehyde (MDA) levels in liver and brain tissue.

-

Glutathione Levels: GSH levels in liver, brain, and lung tissue.

-

Oxidative DNA Damage: 8-oxodeoxyguanosine (8-OH-dG) levels in liver and brain tissue.

-

Mitochondrial DNA Damage: Relative mtDNA amplification and frequency of lesions in liver and brain tissue.[10]

-

Signaling Pathways and Molecular Mechanisms

The antioxidant and cytoprotective effects of NACET are mediated through its influence on key cellular signaling pathways.

Glutathione Synthesis and ROS Scavenging Pathway

The primary pathway involves the intracellular conversion of NACET to cysteine, which then fuels the synthesis of glutathione. GSH, in turn, directly neutralizes ROS and also acts as a cofactor for antioxidant enzymes like glutathione peroxidase.

Caption: Intracellular conversion of NACET to boost glutathione synthesis.

NRF2 Signaling Pathway Activation

Recent studies suggest that NACET can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of the antioxidant response. Under basal conditions, NRF2 is kept inactive by Kelch-like ECH-associated protein 1 (KEAP1). Oxidative or electrophilic stress, potentially induced by the thiol group of NACET-derived cysteine, can cause a conformational change in KEAP1, leading to the release and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Caption: Activation of the NRF2 antioxidant response pathway by NACET.

Experimental Workflow: Comparing NAC and NACET Efficacy

The following diagram illustrates a typical experimental workflow for comparing the efficacy of NAC and NACET in a cell-based oxidative stress model.

References

- 1. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. A Comparison of NAC and NACET - Buy NACET Online [buynacet.com]

- 9. N-Acetylcysteine ethyl ester (NACET): A novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential [agris.fao.org]

- 10. Effects of Antioxidant N-acetylcysteine Against Paraquat-Induced Oxidative Stress in Vital Tissues of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-L-cysteine Ethyl Ester (NACET): A Foundational Research Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-cysteine ethyl ester (NACET) is a promising lipophilic derivative of N-acetylcysteine (NAC) with significantly enhanced pharmacokinetic properties. This document provides a comprehensive technical overview of the foundational research on NACET, including its chemical characteristics, mechanism of action, and key experimental findings. Detailed methodologies for pivotal experiments are provided to facilitate further research and development. All quantitative data is summarized in comparative tables, and key cellular pathways and experimental workflows are visualized using diagrams.

Introduction

N-acetylcysteine (NAC) has been a subject of extensive research due to its antioxidant and mucolytic properties. However, its clinical efficacy has often been limited by low oral bioavailability.[1][2][3] The esterification of NAC's carboxyl group to form this compound (NACET) drastically increases its lipophilicity, leading to improved pharmacokinetics.[1][3] NACET readily crosses cell membranes and is then intracellularly converted to NAC and cysteine, serving as a potent precursor for the synthesis of glutathione (B108866) (GSH), the body's primary endogenous antioxidant.[1][4] This enhanced cellular uptake and subsequent GSH replenishment position NACET as a superior alternative to NAC for therapeutic applications where oxidative stress is a key pathological factor.[1][5][6]

Chemical and Physical Properties

NACET is a white, crystalline powder with a characteristic sulfurous odor.[3][7] Its ethyl ester modification significantly alters its physicochemical properties compared to NAC, most notably its lipophilicity.

| Property | This compound (NACET) | N-Acetyl-L-cysteine (NAC) | Reference(s) |

| Molecular Formula | C₇H₁₃NO₃S | C₅H₉NO₃S | [8] |

| Molecular Weight | 191.25 g/mol | 163.19 g/mol | [8][9] |

| Melting Point | ~44 °C | 109-110 °C | [3][8] |

| Solubility | Freely soluble in water and organic solvents | Soluble in water, sparingly soluble in ethanol | [3][8] |

| Octanol (B41247)/Water Partition Coefficient (log D) | 0.85 | -5.4 | [3][8] |

Pharmacokinetics and Bioavailability

The ethyl ester group in NACET renders the molecule more lipophilic, allowing for passive diffusion across biological membranes. This results in significantly higher oral bioavailability compared to NAC.

| Parameter | This compound (NACET) | N-Acetyl-L-cysteine (NAC) | Reference(s) |

| Oral Bioavailability | ~60% - 80% | ~3% - 9.1% | [5][10][11][12][13] |

| Plasma Concentration (after oral admin.) | Reaches very low concentrations in plasma | Higher plasma concentrations | [1][3][11] |

| Cellular Uptake | Rapidly enters cells | Limited cellular uptake | [1][4][11] |

| Blood-Brain Barrier Permeability | Crosses the blood-brain barrier | Limited penetration | [10] |

Mechanism of Action

The primary mechanism of action of NACET revolves around its ability to efficiently deliver cysteine into cells for glutathione synthesis.

Once inside the cell, NACET is rapidly hydrolyzed by esterases to yield NAC and ethanol. NAC is then deacetylated to form L-cysteine.[1][4] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH).[3] The increased availability of intracellular cysteine drives the synthesis of GSH, a critical tripeptide antioxidant that protects cells from damage by reactive oxygen species (ROS).[4][10]

Experimental Protocols

Synthesis and Purification of this compound

Objective: To synthesize and purify NACET from L-cysteine ethyl ester.

Materials:

-

L-cysteine ethyl ester

-

Acetic anhydride (B1165640)

-

Dichloromethane

-

Argon atmosphere

-

Apparatus for recrystallization (e.g., acetone (B3395972), diethyl ether)

Procedure:

-

Under an argon atmosphere, dissolve L-cysteine ethyl ester in dichloromethane.

-

Add equimolar amounts of acetic anhydride to the solution for N-acetylation.

-

Monitor the reaction to completion.

-